Thermodynamic Stability: Enthalpy of Formation Relative to 2-Trichloroacetylpyrrole
The standard molar enthalpy of formation in the gaseous phase (ΔfHm°) for 2-(trifluoroacetyl)pyrrole was experimentally determined to be −704.7 ± 3.0 kJ·mol⁻¹, compared to −102.5 ± 1.6 kJ·mol⁻¹ for its chloro-analog, 2-trichloroacetylpyrrole [1]. This 602.2 kJ·mol⁻¹ difference demonstrates the profound impact of the trifluoroacetyl group on the compound's thermodynamic stability, a parameter directly relevant to handling safety and exothermic reaction control.
| Evidence Dimension | Standard Molar Enthalpy of Formation (Gaseous Phase, ΔfHm° at 298.15 K) |
|---|---|
| Target Compound Data | −704.7 ± 3.0 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Trichloroacetylpyrrole: −102.5 ± 1.6 kJ·mol⁻¹ |
| Quantified Difference | Δ = 602.2 kJ·mol⁻¹ (more exothermic/stable) |
| Conditions | Rotating bomb combustion calorimetry and Knudsen effusion; T = 298.15 K |
Why This Matters
The large difference in enthalpy of formation quantifies the distinct energetic landscape of the trifluoromethyl analog, which is essential for predicting thermal behavior during storage, reaction calorimetry, and process safety assessments.
- [1] Santos AFLOM, Ribeiro da Silva MAV. Experimental and computational energetic study of two halogenated 2-acetylpyrrole derivatives: 2-Trichloroacetylpyrrole and 2-trifluoroacetylpyrrole. J Chem Thermodyn. 2010;42(9):1079-1086. doi:10.1016/j.jct.2010.04.005 View Source
